3-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)isoxazole-5-carboxamide
Description
Properties
IUPAC Name |
3-methyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S/c1-8-6-11(19-17-8)12(18)16-13-15-10(7-20-13)9-2-4-14-5-3-9/h2-7H,1H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMCOAAAJJMQLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)isoxazole-5-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes current findings regarding its biological activity, including mechanisms of action, structure-activity relationships (SAR), and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Isoxazole ring
- Thiazole moiety
- Pyridine group
The molecular formula for this compound is , with a molecular weight of 286.31 g/mol. The presence of these functional groups suggests potential interactions with various biological targets, which are crucial for its pharmacological effects .
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Similar compounds have shown significant antibacterial properties. For instance, derivatives with thiazole and isoxazole moieties have been reported to inhibit bacterial growth effectively, suggesting that this compound may possess similar capabilities .
- Anticancer Potential : Preliminary studies indicate that the compound may have anticancer properties. Research involving related thiazole derivatives has demonstrated their ability to reduce cell viability in cancer cell lines such as Caco-2 and A549, which are commonly used in evaluating anticancer activity .
- Mechanism of Action : The compound's mechanism may involve the inhibition of specific enzymes or receptors associated with disease processes. For example, some thiazole derivatives have been shown to act as lysophosphatidic acid receptor antagonists, which could be a mechanism worth exploring for this compound .
Structure–Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of compounds like this compound. Modifications to the thiazole and isoxazole rings can significantly influence their efficacy:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(4-(methylsulfonyl)phenyl)-5-phenyloxazole | Structure | Antibacterial |
| 1-(4-naphthalen-2-yl)thiazol | Structure | Anticonvulsant |
| 1,3-benzothiazole derivatives | Structure | Antitumor |
The unique combination of the pyridine and thiazole moieties within an isoxazole framework may enhance its interaction with biological targets compared to other similar compounds.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Anticancer Studies : One study evaluated the efficacy of thiazole derivatives against Caco-2 cells, reporting a significant decrease in cell viability (39.8% compared to untreated controls). The incorporation of specific substituents on the thiazole ring was found to enhance anticancer activity significantly (p < 0.001) .
- Antimicrobial Activity : Another investigation into aminothiazole derivatives demonstrated varying degrees of antimicrobial activity against Mycobacterium tuberculosis strains, emphasizing the importance of structural modifications in enhancing efficacy against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
